3-methyl-2-methylsulfanyl-5-nitro-6-pyridin-4-ylpyrimidin-4-one
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Overview
Description
3-methyl-2-methylsulfanyl-5-nitro-6-pyridin-4-ylpyrimidin-4-one is a heterocyclic compound that features a pyrimidine ring fused with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-2-methylsulfanyl-5-nitro-6-pyridin-4-ylpyrimidin-4-one can be achieved through several methods. One common approach involves the reaction of 6-amino-2-(methylsulfanyl)pyrimidin-4(3H)-one with benzaldehydes and cyanoacetate . This reaction typically requires a catalyst and specific reaction conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-methyl-2-methylsulfanyl-5-nitro-6-pyridin-4-ylpyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The pyridine and pyrimidine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-methyl-2-methylsulfanyl-5-nitro-6-pyridin-4-ylpyrimidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent.
Industry: Could be used in the development of new materials with specific electronic or optical properties .
Mechanism of Action
The mechanism of action of 3-methyl-2-methylsulfanyl-5-nitro-6-pyridin-4-ylpyrimidin-4-one is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms involved .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Similar in structure but with different substituents.
Imidazole-containing compounds: Share some structural features and have similar applications
Uniqueness
3-methyl-2-methylsulfanyl-5-nitro-6-pyridin-4-ylpyrimidin-4-one is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Properties
CAS No. |
831231-60-8 |
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Molecular Formula |
C11H10N4O3S |
Molecular Weight |
278.29 g/mol |
IUPAC Name |
3-methyl-2-methylsulfanyl-5-nitro-6-pyridin-4-ylpyrimidin-4-one |
InChI |
InChI=1S/C11H10N4O3S/c1-14-10(16)9(15(17)18)8(13-11(14)19-2)7-3-5-12-6-4-7/h3-6H,1-2H3 |
InChI Key |
OYJUFMQXSXKGQY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=C(N=C1SC)C2=CC=NC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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